N-((3',4',5',6-Tetrafluoro-[1,1'-biphenyl]-3-YL)methyl)propan-2-amine
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Overview
Description
N-((3’,4’,5’,6-Tetrafluoro-[1,1’-biphenyl]-3-YL)methyl)propan-2-amine is a synthetic organic compound characterized by the presence of a tetrafluorinated biphenyl group attached to a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3’,4’,5’,6-Tetrafluoro-[1,1’-biphenyl]-3-YL)methyl)propan-2-amine typically involves the following steps:
Formation of the Tetrafluorinated Biphenyl Intermediate: The starting material, 3,4,5,6-tetrafluorobenzene, undergoes a coupling reaction with a suitable biphenyl precursor under palladium-catalyzed conditions to form the tetrafluorinated biphenyl intermediate.
Aminomethylation: The tetrafluorinated biphenyl intermediate is then subjected to aminomethylation using formaldehyde and a secondary amine, such as propan-2-amine, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((3’,4’,5’,6-Tetrafluoro-[1,1’-biphenyl]-3-YL)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The fluorine atoms on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted biphenyl derivatives with different functional groups.
Scientific Research Applications
N-((3’,4’,5’,6-Tetrafluoro-[1,1’-biphenyl]-3-YL)methyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-((3’,4’,5’,6-Tetrafluoro-[1,1’-biphenyl]-3-YL)methyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluorinated biphenyl group may enhance binding affinity and specificity, while the amine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,3,3’,5,5’,6,6’-Octafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid
- 2,2’,3,4,5,6’-Hexachloro-1,1’-biphenyl
- O,o’-biphenol, 4,4’,6,6’-tetrafluoro-
Uniqueness
N-((3’,4’,5’,6-Tetrafluoro-[1,1’-biphenyl]-3-YL)methyl)propan-2-amine is unique due to the specific arrangement of fluorine atoms on the biphenyl ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Properties
Molecular Formula |
C16H15F4N |
---|---|
Molecular Weight |
297.29 g/mol |
IUPAC Name |
N-[[4-fluoro-3-(3,4,5-trifluorophenyl)phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C16H15F4N/c1-9(2)21-8-10-3-4-13(17)12(5-10)11-6-14(18)16(20)15(19)7-11/h3-7,9,21H,8H2,1-2H3 |
InChI Key |
LITIJZOZGDNEJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)F)C2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
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